molecular formula C21H24ClN3O3 B235559 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B235559
M. Wt: 401.9 g/mol
InChI Key: GEABZXONSBLLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide, also known as MLN4924, is a small molecule inhibitor that has been studied extensively in scientific research. It is a potential anticancer drug that targets the NEDD8-activating enzyme (NAE) and has shown promising results in preclinical studies.

Mechanism of Action

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide targets the NAE enzyme, which is essential for the activation of the NEDD8 protein. NEDD8 is involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response. By inhibiting NAE, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide prevents the activation of NEDD8 and disrupts these cellular processes, leading to cell death.
Biochemical and Physiological Effects:
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been shown to induce cell cycle arrest and DNA damage, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide in lab experiments is its specificity for the NAE enzyme, which allows for targeted inhibition of NEDD8 activation. However, one limitation is that N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has a short half-life, which can make it difficult to maintain consistent levels in cell cultures or animal models.

Future Directions

There are several potential future directions for research on N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide. One area of focus is the development of more stable analogs of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict which patients will respond best to treatment with N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide. Additionally, researchers are exploring the potential use of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide in combination with other anticancer drugs to enhance their efficacy.

Synthesis Methods

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is synthesized through a multi-step process that involves the coupling of various chemical compounds. The synthesis method involves the use of specialized equipment and techniques to ensure the purity and yield of the final product.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential use as an anticancer drug. It has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth in various types of cancer. N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has also been studied for its potential use in combination with other anticancer drugs to enhance their efficacy.

properties

Product Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H24ClN3O3/c1-15-5-3-6-17(13-15)28-14-20(27)23-19-8-4-7-18(22)21(19)25-11-9-24(10-12-25)16(2)26/h3-8,13H,9-12,14H2,1-2H3,(H,23,27)

InChI Key

GEABZXONSBLLSK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Origin of Product

United States

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